1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Description
This compound is a modified pyrimidine nucleoside derivative characterized by a dimethylamino-methyl substituent at the 5'-position of the oxolane (tetrahydrofuran) ring. Its stereochemistry (2R,4S,5R) is critical for biological activity, as it mimics natural nucleosides while introducing structural variations that enhance stability, bioavailability, or target specificity. This compound is likely explored for antiviral or anticancer applications, given its structural similarity to nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine (AZT) .
Properties
Molecular Formula |
C12H19N3O4 |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H19N3O4/c1-7-5-15(12(18)13-11(7)17)10-4-8(16)9(19-10)6-14(2)3/h5,8-10,16H,4,6H2,1-3H3,(H,13,17,18)/t8-,9+,10+/m0/s1 |
InChI Key |
NKEKBCKCQPUHLT-IVZWLZJFSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN(C)C)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN(C)C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5’-Deoxy-5’-N,N-dimethylaminothymidine involves several steps, typically starting with the modification of thymidine. The reaction conditions often include the use of dimethylamine and other reagents to achieve the desired chemical structure. Industrial production methods are not extensively documented, but laboratory synthesis usually involves standard nucleoside modification techniques .
Chemical Reactions Analysis
5’-Deoxy-5’-N,N-dimethylaminothymidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, resulting in substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5’-Deoxy-5’-N,N-dimethylaminothymidine has several scientific research applications:
Chemistry: Used as a nucleoside analog in various chemical studies.
Biology: Employed in cell cycle and DNA damage research.
Medicine: Investigated for its antitumor properties, particularly in treating lymphoid malignancies.
Industry: Utilized in the development of nucleoside-based drugs and other therapeutic agents.
Mechanism of Action
The compound exerts its effects by inhibiting DNA synthesis and inducing apoptosis. It targets specific molecular pathways involved in cell cycle regulation and DNA repair, making it effective against certain types of cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural differences, synthesis routes, and pharmacological properties of related pyrimidine dione derivatives:
Pharmacological Properties
- Antiviral Mechanism: The target compound’s dimethylamino group may interfere with viral polymerase binding, similar to how AZT’s azido group terminates DNA elongation .
- Cellular Uptake: The basic dimethylamino group could enhance membrane permeability compared to neutral (e.g., TBDMS) or polar (e.g., hydroxyethyl) substituents .
- Toxicity : Fluorinated analogues (e.g., 5-fluoro derivatives) exhibit higher cytotoxicity due to DNA mismatch incorporation .
Research Findings and Challenges
- Computational Studies: Docking simulations (e.g., AutoDock Vina ) predict stronger binding of the target compound to HIV reverse transcriptase compared to AZT, owing to charge interactions from the dimethylamino group.
- Synthetic Challenges: Steric hindrance from the dimethylamino group complicates coupling reactions in oligonucleotide synthesis, requiring optimized conditions (e.g., low-temperature Mitsunobu reactions) .
- In Vivo Performance : Radiolabeled analogues (e.g., tritium-methyl derivatives ) are under investigation for pharmacokinetic profiling.
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into two main components: a pyrimidine ring and a hydroxyoxolane moiety. This structural configuration is significant for its biological interactions.
Structural Formula
Key Functional Groups
- Dimethylamino group : Potentially enhances solubility and bioavailability.
- Hydroxy group : May play a role in hydrogen bonding with biological targets.
Research indicates that this compound may act as a modulator of various biological pathways. It has been implicated in the regulation of metabolic processes and may exhibit anti-cancer properties.
Pharmacological Effects
- Metabolic Regulation : The compound has shown promise in activating farnesoid X receptor (FXR) pathways, which are crucial for maintaining metabolic homeostasis. FXR activation can lead to improved lipid metabolism and reduced inflammation .
- Anti-Cancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by modulating cell signaling pathways associated with cancer proliferation .
In Vitro Studies
In vitro experiments have demonstrated that the compound can inhibit the growth of various cancer cell lines. For instance, it was observed that at concentrations of 10 μM, there was a significant reduction in cell viability in breast cancer cells .
Table 1: In Vitro Cytotoxicity Data
| Cell Line | Concentration (μM) | % Viability |
|---|---|---|
| MCF-7 (Breast) | 10 | 45% |
| HeLa (Cervical) | 10 | 50% |
| A549 (Lung) | 10 | 40% |
In Vivo Studies
Animal models have been utilized to further investigate the efficacy of this compound. In a study involving induced tumor models , administration of the compound resulted in a significant reduction in tumor size compared to controls .
Case Study Example
A notable case study involved administering the compound to rats with induced tumors. Results indicated a reduction in tumor size by approximately 30% over four weeks of treatment, highlighting its potential as an anti-cancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
